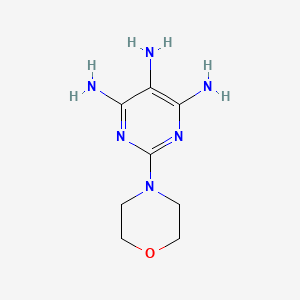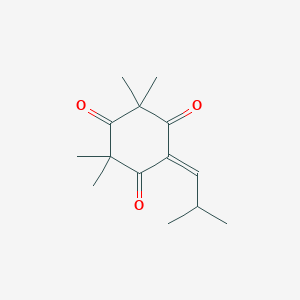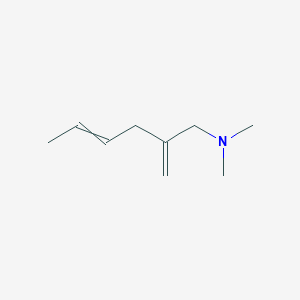
N,N-Dimethyl-2-methylidenehex-4-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-methylidenehex-4-en-1-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a dimethylamino group attached to a hexenyl chain with a double bond at the 4-position and a methylidene group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-methylidenehex-4-en-1-amine can be achieved through various organic reactions. One common method involves the alkylation of N,N-dimethylamine with a suitable alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N,N-dimethylamine and 2-methylidenehex-4-en-1-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the N,N-dimethylamine, generating a nucleophilic amine anion that attacks the alkyl halide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2-methylidenehex-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles like halides, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-2-methylidenehex-4-en-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of heterocyclic compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also be employed in the synthesis of biologically active molecules for drug discovery.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity makes it valuable in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-methylidenehex-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptor proteins, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
N,N-Dimethylhexylamine: Similar structure but lacks the double bond and methylidene group.
N,N-Dimethylphenethylamine: Contains a phenyl group instead of the hexenyl chain.
N,N-Dimethylethylenediamine: Features two amine groups and lacks the hexenyl chain.
Uniqueness: N,N-Dimethyl-2-methylidenehex-4-en-1-amine is unique due to the presence of both a dimethylamino group and a methylidene group attached to a hexenyl chain
Propriétés
Numéro CAS |
61518-37-4 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-methylidenehex-4-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-6-7-9(2)8-10(3)4/h5-6H,2,7-8H2,1,3-4H3 |
Clé InChI |
ALWNJOWBUVIRNI-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(=C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
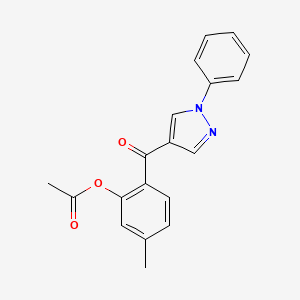
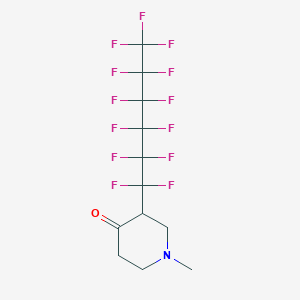
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)

![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)

